Cas no 2228952-93-8 (5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
- EN300-1781331
- 2228952-93-8
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- Inchi: 1S/C10H12N2O3/c1-12-9(7-3-2-4-15-6-7)8(5-11-12)10(13)14/h5-6H,2-4H2,1H3,(H,13,14)
- InChI Key: SXIRKSVUIBQVMT-UHFFFAOYSA-N
- SMILES: O1C=C(C2=C(C(=O)O)C=NN2C)CCC1
Computed Properties
- Exact Mass: 208.08479225g/mol
- Monoisotopic Mass: 208.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 64.4Ų
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1781331-0.05g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-0.1g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-0.25g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-0.5g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-1.0g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 1g |
$1070.0 | 2023-05-26 | ||
| Enamine | EN300-1781331-2.5g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-5.0g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 5g |
$3105.0 | 2023-05-26 | ||
| Enamine | EN300-1781331-10.0g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 10g |
$4606.0 | 2023-05-26 | ||
| Enamine | EN300-1781331-1g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-5g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 5g |
$3105.0 | 2023-09-20 |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
5-(3,4-Dihydro-2H-Pyran-5-Yl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2228952-93-8, known as 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyran ring system with a pyrazole moiety, making it a versatile candidate for various applications. Recent studies have highlighted its potential in drug discovery and material science, underscoring the importance of understanding its properties and mechanisms.
The pyran ring system in this compound is a six-membered oxygen-containing ring, which contributes to its stability and reactivity. The pyrazole moiety, on the other hand, is a five-membered aromatic ring containing two nitrogen atoms. This combination not only enhances the molecule's structural diversity but also imparts unique electronic properties that are crucial for its biological activity. Researchers have recently explored the role of these structural features in modulating the compound's interactions with biological targets, such as enzymes and receptors.
One of the most promising aspects of 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is its potential as a lead compound in drug development. Studies have demonstrated that this compound exhibits significant antioxidant activity, which could be harnessed to develop therapies for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, its anti-inflammatory properties have been explored in preclinical models, suggesting its potential as an anti-inflammatory agent.
The synthesis of this compound has also been a focal point of recent research. Traditional methods often involve multi-step reactions with low yields and harsh conditions. However, advancements in catalytic chemistry have enabled the development of more efficient and environmentally friendly synthesis routes. For instance, researchers have successfully employed transition metal-catalyzed coupling reactions to construct the pyran-pyrazole framework in fewer steps with higher yields.
In terms of applications beyond pharmacology, this compound has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use in catalysis and sensing technologies. For example, recent studies have demonstrated that this compound can act as a highly sensitive probe for detecting metal ions in aqueous solutions, making it a valuable tool in environmental monitoring.
Despite its numerous advantages, there are still challenges associated with the use of 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid. One major concern is its stability under physiological conditions, which may limit its bioavailability when used as a drug candidate. To address this issue, researchers are exploring strategies such as chemical modification and formulation optimization to enhance its pharmacokinetic properties.
In conclusion, 5-(3,4-dihydro-2H-pyran-5-y
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